molecular formula C13H12N2O5 B5849338 [(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate

[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate

Cat. No.: B5849338
M. Wt: 276.24 g/mol
InChI Key: MZUAYSDBSKYJKQ-HYQBVQLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate is a chemical compound with the molecular formula C13H12N2O5. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with hydroxyimino and oxo groups, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-12-10(14-18)6-9(7-11(12)15-19)20-13(17)8-4-2-1-3-5-8/h1-5,9,18-19H,6-7H2/b14-10-,15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUAYSDBSKYJKQ-HYQBVQLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=NO)C(=O)C1=NO)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N/O)/C(=O)/C(=N\O)/CC1OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate can be achieved through a multi-step process. One common method involves the sequential one-pot treatment of polyfluoroalkyl-3-oxoesters with hydrazine and sodium nitrite in acetic acid . This method is convenient and efficient, allowing for the preparation of the desired compound in good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo and hydroxyimino groups to other functional groups.

    Substitution: The benzoate ester can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.